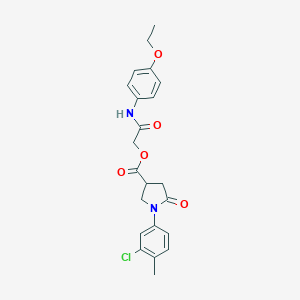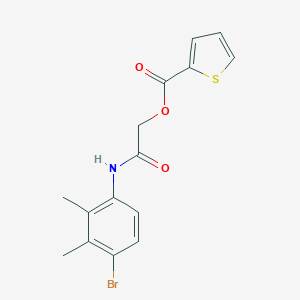![molecular formula C16H16ClNO3 B270985 N-(3-chloro-4-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270985.png)
N-(3-chloro-4-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide, also known as CTN-986, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide is not fully understood, but it is thought to involve inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation (Zhang et al., 2019). This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells (Zhou et al., 2018).
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not affect normal cells, suggesting that it may have a favorable safety profile for use as a therapeutic agent (Zhou et al., 2018). This compound has also been shown to inhibit tumor angiogenesis, the process by which tumors develop new blood vessels to support their growth (Zhang et al., 2019).
Advantages and Limitations for Lab Experiments
One advantage of N-(3-chloro-4-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide is its potential as a therapeutic agent for cancer treatment. Its low toxicity and favorable safety profile make it an attractive candidate for further development. However, one limitation is the lack of knowledge about its mechanism of action, which may limit its potential applications.
Future Directions
There are several future directions for research on N-(3-chloro-4-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide. One area of focus could be further elucidation of its mechanism of action, which could provide insight into its potential therapeutic applications. Another direction could be the development of new derivatives of this compound with enhanced anti-tumor activity. Additionally, research could be conducted to investigate the potential use of this compound in combination with other anti-cancer agents for improved efficacy.
In conclusion, this compound is a chemical compound that has potential therapeutic applications in cancer treatment. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.
Synthesis Methods
N-(3-chloro-4-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide can be synthesized through a multistep process involving the reaction of 3-chloro-4-methylphenylhydrazine with 2,3-dihydrofuran-2,5-dione, followed by a series of reactions including cyclization, reduction, and amidation. This synthesis method has been described in detail in a research article published in the Journal of Organic Chemistry (Zhou et al., 2018).
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that this compound has anti-tumor activity against various cancer cell lines, including lung cancer, breast cancer, and liver cancer (Zhang et al., 2019). It has also been shown to inhibit tumor growth in vivo in a mouse model of lung cancer (Zhou et al., 2018).
properties
Molecular Formula |
C16H16ClNO3 |
|---|---|
Molecular Weight |
305.75 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C16H16ClNO3/c1-7-2-3-9(6-11(7)17)18-15(19)13-8-4-10-12(5-8)21-16(20)14(10)13/h2-3,6,8,10,12-14H,4-5H2,1H3,(H,18,19) |
InChI Key |
DBAPOUONWZJLLU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270906.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270907.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270908.png)

![2-Oxo-2-[(1-phenylethyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B270911.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270913.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270916.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270918.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270919.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270920.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270922.png)
![2-Oxo-2-[4-(propoxycarbonyl)anilino]ethyl 2-furoate](/img/structure/B270924.png)
![2-[(2-ethoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270925.png)